2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15279165
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O4S |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O4S/c1-13-4-6-14(7-5-13)20-16(11-23)21(28)26-22(25-20)31-12-19(27)24-17-10-15(29-2)8-9-18(17)30-3/h4-10H,12H2,1-3H3,(H,24,27)(H,25,26,28) |
| Standard InChI Key | NHLPSTBZHDEGCN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates a pyrimidine ring substituted at position 5 with a cyano group () and at position 6 with a 4-methylphenyl group. Position 2 of the pyrimidine is linked via a sulfanyl bridge () to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl group. Key physicochemical properties include:
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C#N |
| Topological Polar Surface Area | 135 Ų |
The presence of electron-withdrawing groups (cyano, carbonyl) and electron-donating methoxy groups creates a polarized molecular framework, influencing solubility and reactivity. The sulfanyl group enhances potential for disulfide bond formation or metal coordination, which may contribute to biological activity.
Synthetic Methodologies
Synthesis of this compound typically proceeds through sequential functionalization of a pyrimidine precursor. While detailed protocols remain proprietary, general steps inferred from analogous compounds include :
-
Pyrimidine Ring Formation: Cyclocondensation of thiourea with a β-keto nitrile derivative yields the 2-thioxo-pyrimidin-4-one core.
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Sulfanyl-Acetamide Coupling: Reaction of the thiol group with chloroacetamide derivatives introduces the sulfanyl-acetamide sidechain.
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Aromatic Substitution: Introduction of the 4-methylphenyl and 2,5-dimethoxyphenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
A representative synthetic route is summarized below:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Thiourea, β-keto nitrile, HCl/EtOH, reflux |
| 2 | Thiol-Alkylation | Chloroacetamide, K₂CO₃, DMF, 60°C |
| 3 | Friedel-Crafts Alkylation | 4-Methylbenzyl chloride, AlCl₃, DCM |
| 4 | Methoxy Group Installation | Dimethyl sulfate, NaOH, MeOH |
Yield optimization remains challenging due to steric hindrance from the 4-methylphenyl group and competing side reactions during acetamide coupling.
| Structural Feature | Effect on Cytotoxicity |
|---|---|
| Cyano Group at Position 5 | Enhances DNA intercalation |
| 4-Methylphenyl at Position 6 | Improves lipid membrane permeability |
| Sulfanyl Bridge | Facilitates redox cycling |
Mechanistically, the compound may inhibit topoisomerase IIα, as suggested by DNA relaxation assays.
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound reduced LPS-induced TNF-α production by 62% at 10 μM, outperforming ibuprofen (48% reduction). This activity correlates with suppression of NF-κB nuclear translocation, potentially via IκB kinase (IKK) inhibition.
Comparative Analysis with Structural Analogs
To contextualize its bioactivity, the compound is compared to derivatives from patent literature :
The dimethoxyphenyl group in the target compound may enhance solubility but reduce potency compared to halogenated analogs .
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